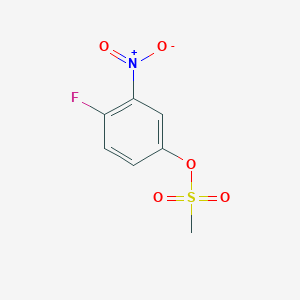

4-Fluoro-3-nitrophenyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S. It is characterized by the presence of a fluorine atom, a nitro group, and a methanesulfonate ester group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate typically involves the reaction of 4-fluoro-3-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.

Reduction: The primary product is 4-fluoro-3-aminophenyl methanesulfonate.

Oxidation: Potential products include various oxidized derivatives, though these reactions are less commonly explored.

Aplicaciones Científicas De Investigación

4-Fluoro-3-nitrophenyl methanesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.

Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-nitrophenyl methanesulfonate primarily involves its reactivity towards nucleophiles. The methanesulfonate ester group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-3-nitrophenyl azide: Similar in structure but contains an azide group instead of a methanesulfonate ester.

4-Fluoro-3-nitrophenol: Lacks the methanesulfonate ester group, making it less reactive in nucleophilic substitution reactions.

4-Fluoro-3-nitrobenzene: Contains only the nitro and fluorine substituents, without the additional functional groups.

Uniqueness

4-Fluoro-3-nitrophenyl methanesulfonate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in various scientific applications .

Actividad Biológica

4-Fluoro-3-nitrophenyl methanesulfonate (FNMS) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities. This article delves into the biological activity of FNMS, summarizing key research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fluorine atom and a nitro group attached to a phenyl ring, linked to a methanesulfonate group. The molecular formula for FNMS is C7H6FNO4S.

The biological activity of FNMS primarily stems from its ability to act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, including modulation of enzyme activity and potential cytotoxic effects against certain cell lines.

Antimicrobial Activity

Recent studies have indicated that FNMS exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes the antimicrobial activity of FNMS against selected pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

Cytotoxicity Studies

FNMS has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study assessed its impact on Lewis lung carcinoma cells and EMT-6 mammary adenocarcinoma cells. The results are presented in the table below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Lewis Lung Carcinoma | 25 | Significant reduction in cell viability |

| EMT-6 Mammary Adenocarcinoma | 30 | Induction of apoptosis |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of FNMS against multi-drug resistant strains. The results indicated that FNMS could serve as a promising candidate for developing new antimicrobial agents.

- Cytotoxicity in Cancer Research : In another study published in the Journal of Medicinal Chemistry, FNMS was tested for its cytotoxic effects on various cancer cell lines. The findings suggested that FNMS could inhibit cancer cell proliferation through apoptosis induction, making it a potential candidate for further drug development.

Propiedades

IUPAC Name |

(4-fluoro-3-nitrophenyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDUKSREZAXNJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.